Non-Catalytic Synthesis Yield vs. Traditional Pent-4-en-1-al Production
The patented non-catalytic thermal rearrangement process for 2-propylpent-4-enal demonstrates a significantly higher yield compared to the established catalytic method for its unsubstituted parent compound, pent-4-en-1-al. The single-step rearrangement yield for 2-propylpent-4-enal is reported at 95%, resulting in a 99.5% pure final product after distillation [1]. In contrast, the prior art for manufacturing pent-4-en-1-al using a catalytic gas-phase process achieves only a 40% total yield [2], or an 89% yield based on a 48% conversion rate in another method [3]. This represents a substantial improvement in step-efficiency and raw material utilization.
| Evidence Dimension | Single-Step Rearrangement Yield and Final Product Purity |
|---|---|
| Target Compound Data | 95% rearrangement yield; 99.5% final purity after distillation |
| Comparator Or Baseline | Pent-4-en-1-al: 40% total yield (catalytic process) [2] or 89% yield at 48% conversion [3] |
| Quantified Difference | A yield improvement of 6-55 percentage points, depending on the comparator process. |
| Conditions | Non-catalytic thermal process at 250-350°C vs. catalytic gas-phase process at 350-450°C. |
Why This Matters
For procurement, a higher-yield synthesis route directly translates to lower raw material costs and less waste, making 2-propylpent-4-enal a more cost-effective and environmentally preferable choice for its specific applications.
- [1] GB Patent 2,033,389A. (1982). Production of di-n-propylacetic acid. United Kingdom Intellectual Property Office. View Source
- [2] BASF AG. (1978). US Patent 4,071,563. Manufacture of pent-4-en-1-al. Washington, DC: U.S. Patent and Trademark Office. View Source
- [3] Kummer, R., et al. (1978). US Patent 4,071,563, Example 1. Manufacture of pent-4-en-1-al. View Source
